4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine 4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16012139
InChI: InChI=1S/C6H9ClN4/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3,(H2,8,10,11)
SMILES:
Molecular Formula: C6H9ClN4
Molecular Weight: 172.61 g/mol

4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine

CAS No.:

Cat. No.: VC16012139

Molecular Formula: C6H9ClN4

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine -

Specification

Molecular Formula C6H9ClN4
Molecular Weight 172.61 g/mol
IUPAC Name 6-chloro-5-(methylaminomethyl)pyrimidin-4-amine
Standard InChI InChI=1S/C6H9ClN4/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3,(H2,8,10,11)
Standard InChI Key UZNDCWSXSMIJMG-UHFFFAOYSA-N
Canonical SMILES CNCC1=C(N=CN=C1Cl)N

Introduction

Molecular Structure and Chemical Properties

Core Architecture

The compound features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Substitutions at positions 4, 5, and 6 include:

  • Amino group (-NH₂) at position 4,

  • Chlorine atom (-Cl) at position 6,

  • Methylamino-methyl group (-CH₂-NH-CH₃) at position 5.

This substitution pattern creates a sterically and electronically diverse molecule, influencing its reactivity and interactions with biological targets .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 4-amino-6-chloro-5-[(methylamino)methyl]pyrimidine likely involves multi-step nucleophilic substitution and functional group transformations, as demonstrated in related pyrimidine syntheses :

  • Ring Formation: Condensation of thiourea derivatives with β-diketones or malononitrile to construct the pyrimidine core.

  • Chlorination: Introduction of chlorine at position 6 using reagents like phosphorus oxychloride (POCl₃) .

  • Amination: Sequential amination at position 4 via ammonia or amine nucleophiles .

  • Methylamino-methylation: Alkylation or reductive amination to install the -(CH₂-NH-CH₃) group at position 5 .

A representative pathway is outlined below:

Pyrimidine intermediatePOCl36-Chloro derivativeNH34-Amino-6-chloro analogCH₃NH₂Target compound\text{Pyrimidine intermediate} \xrightarrow{\text{POCl}_3} \text{6-Chloro derivative} \xrightarrow{\text{NH}_3} \text{4-Amino-6-chloro analog} \xrightarrow{\text{CH₃NH₂}} \text{Target compound}

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at positions 4, 5, and 6 requires careful control of reaction conditions (e.g., temperature, solvent polarity) .

  • Functional Group Compatibility: The methylamino group’s susceptibility to oxidation necessitates inert atmospheres or protective groups during synthesis .

Structural Analogs and Comparative Analysis

The following table highlights pyrimidine derivatives with structural or functional similarities to 4-amino-6-chloro-5-[(methylamino)methyl]pyrimidine:

Compound NameCAS NumberKey SubstituentsBiological Activity
4-Amino-6-chloro-5-methoxypyrimidine5018-41-7-OCH₃ at position 5Enzyme inhibition
2-Amino-4-chloro-5-formylpyrimidineN/A-CHO at position 5Crystal engineering
6-Chloro-5-iodo-2-methylthio-pyrimidine500896-56-0-I at position 5, -SCH₃ at position 2Intermediate in drug synthesis

Key Observations:

  • Electron-Withdrawing Groups (e.g., -Cl, -I) enhance electrophilic reactivity, facilitating nucleophilic substitutions .

  • Amino and Methylamino Groups improve solubility and target affinity via hydrogen bonding .

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold serves as a versatile building block for:

  • Kinase Inhibitors: Analogous structures are incorporated into inhibitors targeting EGFR and VEGFR2 .

  • Antimetabolites: Disruption of nucleotide biosynthesis pathways in rapidly dividing cells .

Chemical Biology Probes

Functionalization of the methylamino group enables conjugation with fluorescent tags or affinity labels, facilitating target identification in proteomic studies .

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